molecular formula C8H15BrO2 B13664442 Methyl 2-Bromo-5-methylhexanoate

Methyl 2-Bromo-5-methylhexanoate

Cat. No.: B13664442
M. Wt: 223.11 g/mol
InChI Key: OLJYDMPIGIIBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Bromo-5-methylhexanoate is an organic compound with the molecular formula C8H15BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is characterized by its clear, colorless to almost colorless liquid form and is known for its reactivity due to the presence of the bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Bromo-5-methylhexanoate can be synthesized through the bromination of methyl 5-methylhexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromo-5-methylhexanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: Oxidation reactions can convert the ester group to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. Reactions are typically carried out in polar solvents like water or ethanol.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include methyl 5-methylhexanoate derivatives with different substituents replacing the bromine atom.

    Reduction: The major product is 5-methylhexanol.

    Oxidation: The major product is 5-methylhexanoic acid

Scientific Research Applications

Methyl 2-Bromo-5-methylhexanoate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is explored for its potential in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-Bromo-5-methylhexanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are crucial in various synthetic pathways and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Bromo-5-methylhexanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 2-position and the methyl group at the 5-position makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

methyl 2-bromo-5-methylhexanoate

InChI

InChI=1S/C8H15BrO2/c1-6(2)4-5-7(9)8(10)11-3/h6-7H,4-5H2,1-3H3

InChI Key

OLJYDMPIGIIBIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.